molecular formula C15H22N2O B5135145 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5135145
M. Wt: 246.35 g/mol
InChI Key: WRZVJUYESGTAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide, also known as DMMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. DMMPA belongs to the class of piperidine-based compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide binding to the sigma-1 receptor leads to the activation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cell survival. 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may have therapeutic implications for various diseases.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide has limitations such as its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide research, including the development of more potent and selective sigma-1 receptor modulators, the investigation of 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide's potential therapeutic effects in various diseases, and the elucidation of the molecular mechanisms underlying 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide's effects on the sigma-1 receptor. Additionally, the development of new synthetic methods for 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide and related compounds may facilitate their use in drug development.

Synthesis Methods

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide can be synthesized through a multistep process starting from 3,5-dimethylbenzoic acid. The first step involves the conversion of 3,5-dimethylbenzoic acid to its acid chloride derivative, which is then reacted with N-methylpiperidine to obtain 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide.

Scientific Research Applications

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide has been investigated for its potential use in drug development, particularly as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide has been shown to bind to the sigma-1 receptor and modulate its activity, which may have therapeutic implications for various diseases such as neuropathic pain, depression, and neurodegenerative disorders.

properties

IUPAC Name

3,5-dimethyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-8-12(2)10-13(9-11)15(18)16-14-4-6-17(3)7-5-14/h8-10,14H,4-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVJUYESGTAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.